molecular formula C13H25NO4 B8194375 Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate

Cat. No.: B8194375
M. Wt: 259.34 g/mol
InChI Key: UWKFNECEGBXXDT-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate is an organic compound commonly used in organic synthesis. It is a derivative of amino acids and features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in the field of medicinal chemistry and peptide synthesis due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or organic solvents like tetrahydrofuran (THF) at ambient temperature . Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, which enhances efficiency and sustainability compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced or modified.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for protection . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate involves the protection of amino groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Properties

IUPAC Name

ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-7-17-10(15)8-9-13(5,6)14-11(16)18-12(2,3)4/h7-9H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKFNECEGBXXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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